2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide
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Overview
Description
2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the coupling of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid with 1-(2-methoxyethyl)-1H-indole-4-amine using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its dual indole moiety allows for versatile interactions with various biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H27N3O3 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-[1-(2-methoxyethyl)indol-3-yl]-N-[1-(2-methoxyethyl)indol-4-yl]acetamide |
InChI |
InChI=1S/C24H27N3O3/c1-29-14-12-26-11-10-20-21(7-5-9-23(20)26)25-24(28)16-18-17-27(13-15-30-2)22-8-4-3-6-19(18)22/h3-11,17H,12-16H2,1-2H3,(H,25,28) |
InChI Key |
PLXXTAJPTKXNAV-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)CC3=CN(C4=CC=CC=C43)CCOC |
Origin of Product |
United States |
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